Product packaging for N-(4-fluorophenyl)piperidin-4-amine(Cat. No.:CAS No. 38043-08-2)

N-(4-fluorophenyl)piperidin-4-amine

Cat. No.: B3132903
CAS No.: 38043-08-2
M. Wt: 194.25 g/mol
InChI Key: ZSYRYBOMHWXRDF-UHFFFAOYSA-N
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Description

Significance of the Piperidine (B6355638) Scaffold in Modern Drug Discovery and Medicinal Chemistry

The piperidine scaffold, a six-membered ring containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. exlibrisgroup.comnih.gov This heterocyclic compound is one of the most prevalent structures found in drugs approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comarizona.edu In fact, piperidine-based structures are central to over 70 commercialized drugs, including several blockbuster medications. exlibrisgroup.comarizona.edu

The widespread use of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The inclusion of a piperidine ring can alter a molecule's properties such as its acidity/basicity (pKa) and lipophilicity (logD and logP), which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for specific interactions with biological targets like enzymes and receptors, leading to increased potency and selectivity of a drug. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Properties: Piperidine-containing molecules often exhibit favorable pharmacokinetic profiles, meaning they are processed by the body in a desirable manner. thieme-connect.comthieme-connect.com

Versatility in Application: Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, acting as central nervous system modulators, anticoagulants, antihistamines, and agents for treating cancer and pain. exlibrisgroup.comarizona.edu

The ability to readily introduce chirality to the piperidine scaffold further enhances its utility, as the specific stereochemistry of a molecule can significantly impact its interaction with biological systems. thieme-connect.com

N-(4-fluorophenyl)piperidin-4-amine as a Prominent Fluorinated Piperidine Derivative in Research

This compound stands out as a significant derivative due to the incorporation of a fluorine atom onto the phenyl ring. This strategic fluorination can have profound effects on the molecule's properties. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the nearby nitrogen atom. acs.orgacs.org

The presence of the fluorine atom in this compound can influence its lipophilicity and how it is processed in the body, potentially leading to improved drug-like characteristics.

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
IUPAC Name This compound nih.gov
Molecular Formula C₁₁H₁₅FN₂ nih.gov
Molecular Weight 194.25 g/mol nih.gov
CAS Number 38043-08-2 nih.gov
Canonical SMILES C1CNCCC1NC2=CC=C(C=C2)F nih.gov
InChI Key ZSYRYBOMHWXRDF-UHFFFAOYSA-N nih.gov

This data is compiled from publicly available chemical databases.

Overview of Current and Emerging Academic Research Trajectories for this compound

The unique structural features of this compound make it a valuable tool in various research endeavors. smolecule.com Current and emerging research trajectories for this compound primarily focus on its application as a versatile building block in the synthesis of more complex and potentially therapeutic molecules. smolecule.com

Researchers utilize this compound in several key areas:

Analogue-Based Drug Design: The compound serves as a scaffold for creating analogues of existing drugs. smolecule.com By systematically modifying its structure, scientists can explore structure-activity relationships (SAR) to develop new compounds with enhanced efficacy, selectivity, or reduced side effects. smolecule.com

Target Interaction Studies: The functional groups within this compound enable it to interact with a variety of biological targets, including enzymes and receptors. smolecule.com Studies investigating these interactions are crucial for understanding the molecule's potential mechanisms of action and for identifying new therapeutic opportunities.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself, and its subsequent use in more complex reactions, contributes to the broader field of organic synthesis. Common synthetic routes involve coupling reactions between 4-fluoroaniline (B128567) and a piperidin-4-amine derivative.

The table below highlights some of the research applications of this compound and its derivatives:

Research AreaFocus of InvestigationPotential Application
Medicinal Chemistry Synthesis of novel compounds for various therapeutic targets.Development of new drugs for a range of diseases. nih.gov
Neuroscience Investigation of derivatives for their effects on the central nervous system, such as serotonin (B10506) reuptake inhibition. wikipedia.orgTreatment of depression, anxiety, and other neurological disorders. wikipedia.org
Oncology Exploration of derivatives as potential anti-cancer agents.Development of new cancer therapies. nih.gov
Infectious Diseases Synthesis of compounds with potential antimicrobial or antiviral activity.Combating infectious diseases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN2 B3132903 N-(4-fluorophenyl)piperidin-4-amine CAS No. 38043-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342422
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38043-08-2
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Piperidin 4 Amine

Established Synthetic Routes to N-(4-fluorophenyl)piperidin-4-amine

The synthesis of this compound can be achieved through several established chemical pathways. These routes often involve the formation of the core piperidine (B6355638) ring followed by the introduction of the 4-fluorophenyl group, or the coupling of pre-functionalized piperidine and fluorophenyl moieties.

Mannich Reaction-Based Synthesis Strategies

The Mannich reaction is a powerful tool for the construction of β-amino carbonyl compounds and their derivatives, including piperidones, which are precursors to piperidines. mdma.chias.ac.in This three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. ias.ac.injofamericanscience.org While direct synthesis of this compound via a one-pot Mannich reaction is not extensively documented, the strategy is crucial for creating the substituted 4-piperidone (B1582916) core. This piperidone can then be converted to the target amine. The reaction often utilizes an acidic solvent like acetic acid, which can catalyze the reaction and lead to satisfactory yields. mdma.ch The general applicability of the Mannich reaction in synthesizing a wide array of substituted piperidines highlights its potential in multi-step syntheses leading to the title compound. mdma.chias.ac.in The versatility of this reaction allows for the introduction of various substituents on the piperidine ring. mdma.ch

Amine Coupling Reactions and Reductive Amination Approaches

A prevalent and direct method for synthesizing this compound involves the coupling of 4-fluoroaniline (B128567) with a suitable piperidine precursor. A common approach is the reductive amination of N-protected-4-piperidone with 4-fluoroaniline. This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. chemicalbook.commasterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com The reaction conditions, such as solvent and the presence of a Lewis acid, can be optimized to improve yields. commonorganicchemistry.com For example, a common procedure involves the reaction of 1-N-Boc-4-piperidone with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride, followed by the deprotection of the Boc group under acidic conditions to yield the final product. chemicalbook.com

Table 1: Common Reducing Agents in Reductive Amination

Reducing AgentAbbreviationTypical SolventsNotes
Sodium borohydrideNaBH₄Methanol, EthanolUsually added after imine formation is complete. commonorganicchemistry.com
Sodium cyanoborohydrideNaBH₃CNMethanolNot water-sensitive; can be used in the presence of carbonyls. commonorganicchemistry.com
Sodium triacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF)Water-sensitive; a common and mild reducing agent. commonorganicchemistry.com

Synthesis via Reaction of 4-Fluorophenylacetonitrile with Piperidine

While less direct for the synthesis of this compound itself, reactions involving fluorophenylacetonitrile derivatives are relevant in the broader context of synthesizing phenylpiperidine structures. For instance, processes have been developed for the synthesis of 4-(4'-fluorophenyl)-piperidines. google.com A related synthesis involves the reaction of ethyl 4-nitrocinnamate with ethyl cyanoacetate, followed by reduction and cyclization to form a piperidine ring. google.com This highlights the utility of nitrile-containing precursors in building the core heterocyclic structure which can then be further functionalized.

A multi-step process for preparing 4-amino-4-phenylpiperidines involves treating a protected piperidone with an alkali metal cyanide to form a cyanohydrin, followed by reaction with an amine and subsequent Grignard reaction with a phenylmagnesium halide. google.com This sequence underscores the versatility of cyano groups as intermediates in the synthesis of complex piperidines.

Multi-Component Reactions for Piperidine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidine derivatives by combining three or more reactants in a single step. thieme-connect.denih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed to generate highly substituted peptide-like scaffolds. nih.gov

While a direct one-pot synthesis of this compound via a specific named MCR is not commonly reported, the principles of MCRs are applied to create complex piperidine structures. For example, a four-component reaction involving 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de Such strategies demonstrate the power of MCRs in rapidly building molecular complexity, which can be adapted for the synthesis of various substituted piperidines.

Stereoselective and Asymmetric Synthesis Methodologies

The development of stereoselective methods is crucial when chiral centers are present in the target molecule. For substituted piperidines, achieving high stereoselectivity is a significant focus in synthetic chemistry. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce cyclic imidates, which can be chemoselectively reduced and undergo a spontaneous Ferrier rearrangement to yield piperidin-4-ones. nih.gov This method provides a modular and flexible route to substituted piperidines.

Furthermore, enantioselective synthesis can be achieved by using chiral starting materials, such as chiral sulfinyl imines, to prepare homopropargylic amines with excellent enantiomeric excess. nih.gov Another approach involves the use of chiral auxiliaries in Mannich reactions to direct the stereochemical outcome. ru.nl For instance, the reaction of a sulfinamide with a dienal can lead to a δ-amino β-keto ester as a single diastereoisomer. ru.nl These advanced methodologies allow for the preparation of specific stereoisomers of complex piperidine derivatives.

Chemical Transformations of this compound

This compound can undergo a variety of chemical transformations, allowing for its use as a scaffold in the synthesis of more complex molecules. The reactivity of the primary amine, the secondary amine within the piperidine ring, and the aromatic ring allows for a range of derivatizations.

Common reactions include oxidation, which can lead to hydroxylated derivatives, and reduction. smolecule.com Substitution reactions are also prevalent, where a functional group on the molecule is replaced by another. For example, the amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The secondary amine of the piperidine ring can also be functionalized, for instance, through N-alkylation. The 4-fluorophenyl group can undergo further aromatic substitution reactions, although the fluorine atom can influence the reactivity and regioselectivity of these transformations. These transformations make this compound a valuable intermediate for creating libraries of compounds for biological screening. smolecule.com

Oxidation Reactions and Product Characterization

The oxidation of this compound and its derivatives can lead to several products, depending on the reagents and reaction conditions. While specific studies on the simple oxidation of the title compound are not extensively detailed in public literature, analysis of its derivatives, such as para-fluorofentanyl, provides insight into potential transformations. Metabolic studies of fluorofentanyl isomers have identified the formation of N-oxides as a key pathway. ebi.ac.uk This suggests that the tertiary piperidine nitrogen, once alkylated, is susceptible to oxidation.

Furthermore, these metabolic studies revealed various hydroxylated products and dihydrodiol metabolites, indicating that both the piperidine and phenyl rings can undergo oxidation. ebi.ac.uk In related N-acyl piperidines, oxidation using reagents like iron(II)-hydrogen peroxide can yield the corresponding lactams, such as piperidin-2-ones. epo.org Another approach involves the oxoammonium-catalyzed oxidation of N-substituted amines, which converts carbamates and amides into the corresponding imides. nih.gov

Table 1: Potential Oxidation Products of this compound Derivatives

Starting Material ClassReaction TypePotential Product
N-Alkylated derivativeN-OxidationN-oxide at piperidine nitrogen
N-Acylated derivativeC-H OxidationHydroxylated piperidine/phenyl ring
N-Acylated derivativeC-H OxidationPiperidin-2-one (Lactam)

Reduction Reactions

Reduction reactions are crucial for modifying functional groups on the 4-anilinopiperidine scaffold. A notable example is the reduction of a carbonyl group at the 4-position of the piperidine ring. In the synthesis of intermediates for drugs like sufentanil, a 4-carboxanilide group on a related piperidine structure is reduced to a 4-hydroxymethyl group. nih.gov This transformation can be achieved using powerful reducing agents such as lithium triethylborohydride (a "super hydride"). nih.gov

Another key synthetic strategy involving reduction is reductive amination. The synthesis of fentanyl analogs often starts from a 4-piperidone precursor. This ketone is reacted with an amine (like aniline or 4-fluoroaniline) in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-aryl-piperidin-4-amine core structure. wikipedia.org

Substitution Reactions

Substitution reactions are fundamental to the utility of this compound as a synthetic intermediate, particularly in the synthesis of para-fluorofentanyl. google.comgoogle.com This process typically involves two key substitution steps:

N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is alkylated to introduce a phenylethyl group. This is a nucleophilic substitution reaction where the piperidine nitrogen attacks an alkyl halide or another suitable electrophile. epo.org

N-Acylation of the Anilino Group: The secondary aniline nitrogen is acylated with a propanoyl group. This is achieved by reacting the N-alkylated intermediate with an acylating agent like propionyl chloride or propionic anhydride. mdpi.comgoogle.com

These transformations are central to creating a wide array of pharmacologically active molecules.

Table 2: Key Substitution Reactions for the Synthesis of para-Fluorofentanyl

Reaction StepReagents & ConditionsProductYieldReference
N-Alkylation1-Iodo-2-methylpropane, Na₂CO₃, Ethyl Acetate, Reflux1-Isobutyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine~45% mdpi.com
N-AcylationMethoxyacetyl chloride, Toluene1-Benzyl-4-(N-phenylmethoxyacetamido)piperidine hydrochloride64% mdpi.com
N-AcylationPropionyl chloride, TolueneFentanyl95% wikipedia.orgchim.it

Hydroxylation and N-/O-Dealkylation Procedures

Hydroxylation and dealkylation are significant transformations for both the synthesis and metabolism of 4-anilinopiperidine derivatives.

Hydroxylation: As mentioned in the oxidation section, metabolic pathways of fluorofentanyl result in hydroxylated species. ebi.ac.uk Synthetically, hydroxylation can be a deliberate step. For instance, processes for producing paroxetine (B1678475) involve the reduction of a carbonyl group to a hydroxymethyl group on a related 4-(4'-fluorophenyl)piperidine structure. almacgroup.com

N-Dealkylation: The removal of a group from the piperidine nitrogen is a critical step in modifying the structure of piperidine-based drugs. chim.it This is often necessary to switch a protecting group for a desired functional group. A common method is the von Braun reaction, which uses cyanogen (B1215507) bromide. researchgate.net Another approach involves reacting the N-substituted piperidine (e.g., an N-benzyl derivative) with α-chloroethylchloroformate to achieve debenzylation, followed by methanolysis. epo.org Enzymatic N-demethylation, catalyzed by oxygenase enzymes, has also been developed as a greener alternative to harsh chemical methods. google.comepo.org Furthermore, a patent describes the hydrolysis of a 1-piperidinecarboxamide using potassium hydroxide (B78521) in refluxing 1,2-ethanediol (B42446) to deprotect the piperidine nitrogen. federalregister.gov

O-Methylation Processes

O-methylation is a synthetic transformation used to modify hydroxylated derivatives of the 4-anilinopiperidine scaffold. A prominent example is found in a patented synthesis of sufentanil, a potent analgesic. nih.gov The process involves an intermediate, 4-(phenylamino)-4-(hydroxymethyl)piperidine, where the primary alcohol is alkylated to form a methoxymethyl ether. This O-methylation is a crucial step that contributes to the final structure and activity of the drug. nih.gov While a variety of methylating agents exist, this transformation on complex molecules often requires specific conditions to achieve the desired selectivity. federalregister.gov

This compound as a Synthetic Intermediate

The structural motif of a 4-anilinopiperidine is a cornerstone in the development of numerous pharmaceuticals. justia.com The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, making this compound a particularly valuable building block.

Role as a Medchem Building Block for Novel Drug Candidates

This compound is a recognized precursor in the synthesis of controlled substances, most notably para-fluorofentanyl, a potent analog of fentanyl. google.comgoogle.com Its significance is highlighted by the fact that its N-Boc protected form, tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, has been identified by the Drug Enforcement Administration (DEA) as a key precursor in the illicit synthesis of schedule I fentanyl analogues.

The core structure is not limited to opioid analgesics. The 4-anilinopiperidine scaffold is versatile and has been incorporated into a wide range of drug candidates targeting various biological systems. justia.com The ability to perform substitutions at both the piperidine and aniline nitrogens allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

Precursor in the Synthesis of Complex Bioactive Molecules (e.g., Fentanyl Analogues)

This compound is a key chemical intermediate in the synthesis of various complex bioactive molecules, most notably a range of fentanyl analogues. Its structure, which combines a piperidine ring with a 4-fluoroaniline moiety, makes it a direct precursor for producing potent synthetic opioids where a fluorine atom is incorporated into the N-phenyl group. federalregister.gov The presence of the fluorine atom on the aniline ring is a deliberate structural modification intended to create specific fentanyl analogues. federalregister.gov

The primary chemical transformation that this compound undergoes in these syntheses is N-acylation. This reaction involves treating the secondary amine of the piperidine ring with an acylating agent, such as an acyl chloride or anhydride, to form the characteristic propionamide (B166681) linkage found in many fentanyl analogues. nih.govosti.gov This straightforward and high-yielding reaction makes it an efficient final step in the synthesis of these controlled substances.

The general synthetic approach to fentanyl analogues using this precursor follows established chemical principles. The synthesis of the precursor itself often starts from 4-piperidone or its protected derivatives (like 1-boc-4-piperidone). regulations.govun.orgresearchgate.net This is followed by a reductive amination reaction with 4-fluoroaniline to create the core structure of this compound. nih.govosti.govyoutube.com Once the precursor is obtained, it is subjected to acylation.

The reaction scheme below illustrates the final, critical step in the synthesis of a fluorinated fentanyl analogue from this compound.

General Reaction Scheme: Acylation of this compound

Reactant 1Reactant 2Reagent/ConditionsProduct
N-(1-phenethyl-4-(4-fluoroanilino)piperidine)Propionyl chlorideDiisopropylethylamine (DIPEA), Methylene Chloride, 0 °Cpara-Fluorofentanyl
N-(1-phenethyl-4-(4-fluoroanilino)piperidine)Acetic anhydrideDiisopropylethylamine (DIPEA) or other basepara-Fluoroacetylfentanyl

This table is illustrative of the general chemical transformation. The synthesis of this compound itself is a prerequisite step, often achieved via reductive amination of a suitable piperidone with 4-fluoroaniline. nih.govosti.gov

The Drug Enforcement Administration (DEA) has noted that the presence of a halogen atom on the aniline ring of seized fentanyl analogues suggests that the synthesis originated from a corresponding halogenated precursor. federalregister.gov The use of this compound and similar halogenated derivatives of 4-anilinopiperidine is significant in the clandestine manufacture of schedule I fentanyl analogues. federalregister.gov While specific research detailing the synthesis of para-fluorofentanyl from this exact precursor is documented within forensic and law enforcement contexts, the underlying chemistry is a well-established method for creating amide bonds. nih.govosti.gov

Spectroscopic and Structural Characterization of N 4 Fluorophenyl Piperidin 4 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of N-(4-fluorophenyl)piperidin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a 4-fluoroaniline (B128567) moiety and a piperidine (B6355638) ring. tsijournals.comchemicalbook.com

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amine protons.

Aromatic Region: The protons on the fluorophenyl group would appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. Typically, protons ortho to the fluorine atom are shifted relative to those meta.

Piperidine Ring: The protons on the piperidine ring would exhibit signals in the aliphatic region. The chemical environments of the axial and equatorial protons are different, leading to separate signals. The proton at C4, attached to the anilino group, would be found further downfield compared to the other piperidine protons.

Amine Protons: The two N-H protons (one on the piperidine ring and one from the anilino group) would appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

¹³C-NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The fluorophenyl group would show four signals. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF) and a distinct chemical shift.

Piperidine Carbons: The piperidine ring, in a chair conformation, would display three distinct signals for C2/C6, C3/C5, and C4.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities within the piperidine and aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming assignments.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
GroupNucleusPredicted Chemical Shift (ppm)Notes
Fluorophenyl¹H6.5 - 7.2Complex multiplets due to H-H and H-F coupling.
¹³C115 - 160C-F bond results in a large chemical shift and C-F coupling.
Piperidine CH¹H3.0 - 3.5Proton on C4 adjacent to the nitrogen of the aniline (B41778) group.
¹³C~50C4 carbon.
Piperidine CH₂¹H1.4 - 3.2Complex signals for axial and equatorial protons at C2/C6 and C3/C5.
¹³C30 - 45Signals for C2/C6 and C3/C5.
Amine (N-H)¹HVariableBroad signals, position dependent on solvent and concentration.

Infrared (IR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, providing information about its functional groups. scispace.comresearchgate.net For this compound, key vibrational modes are expected for the N-H, C-H, C-F, C-N, and aromatic C=C bonds. The IR spectrum of the non-fluorinated analog, N-phenyl-4-piperidinamine, serves as a useful comparison. nist.gov

N-H Stretching: Bands in the region of 3250-3500 cm⁻¹ are characteristic of N-H stretching vibrations from the secondary amine groups. scispace.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring are found just below 3000 cm⁻¹. nist.gov

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1150-1250 cm⁻¹ range.

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy, providing information on molecular vibrations. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. scispace.com

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric breathing mode of the fluorophenyl ring is expected to be a strong band in the Raman spectrum.

C-C Framework: Vibrations of the carbon skeleton of both the aromatic and piperidine rings are readily observed.

Low-Frequency Modes: Raman spectroscopy can easily access low-frequency modes (below 400 cm⁻¹), which correspond to lattice vibrations and whole-molecule torsional modes in the solid state. scispace.com

Table 2. Expected Characteristic Vibrational Frequencies for this compound.
Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
N-H stretch3250 - 3500Medium / Medium
Aromatic C-H stretch3000 - 3100Medium / Strong
Aliphatic C-H stretch2850 - 2970Strong / Strong
Aromatic C=C stretch1500 - 1600Strong / Strong
N-H bend1550 - 1650Medium / Weak
C-N stretch1250 - 1350Medium / Medium
C-F stretch1150 - 1250Very Strong / Weak
Aromatic Ring Breathing~800 - 850Weak / Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, structural information. The monoisotopic mass of this compound is 194.12193 Da. uni.lu

Analysis of the compound would likely show a prominent molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 195.12921. uni.lu Fragmentation would likely involve the piperidine ring, with characteristic losses of alkyl fragments. The fragmentation pattern of the non-fluorinated analog, N-phenyl-4-piperidinamine, shows a base peak resulting from cleavage within the piperidine ring, a pattern also expected for the fluorinated derivative. nist.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. uni.lu

Table 3. Predicted Mass Spectrometry Data for this compound Adducts. uni.lu
Adductm/z (Mass/Charge Ratio)Predicted CCS (Ų)
[M+H]⁺195.12921141.8
[M+Na]⁺217.11115146.4
[M-H]⁻193.11465143.5
[M]⁺194.12138132.8

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination

As of the latest literature review, a solved crystal structure for this compound has not been reported in publicly accessible databases. However, should a suitable single crystal be grown, X-ray diffraction analysis would provide a wealth of structural information.

It is expected that the piperidine ring would adopt a stable chair conformation to minimize steric strain. The 4-fluorophenyl group would likely occupy an equatorial position on the C4 atom of the piperidine ring to reduce 1,3-diaxial interactions. The analysis would precisely determine all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the N-H groups and adjacent molecules. Weak C-H···F hydrogen bonds, which can influence crystal packing, may also be identified.

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation, Boat Conformation)

The piperidine ring, a saturated heterocycle, is a fundamental structural motif in many pharmaceutical compounds. chemrevlett.com Its flexibility allows it to adopt several conformations, with the most stable being the chair form, which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. chemrevlett.comyoutube.com

For this compound and its derivatives, the six-membered piperidine ring predominantly adopts a chair conformation. researchgate.net This has been confirmed through X-ray crystallography and NMR spectroscopy studies on analogous fluorinated piperidines. researchgate.netnih.gov The stability of the chair conformation ensures that the substituents on the ring occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com

The orientation of the substituents is critical and is influenced by a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation. d-nb.inforesearchgate.net In the case of 4-substituted fluoropiperidines, studies have shown that the fluorine atom may preferentially occupy an axial position, a phenomenon attributed to factors like dipole-dipole repulsion minimization between the C-F bond and the nitrogen lone pair. researchgate.net The conformational preference can also be significantly influenced by the solvent polarity and the nature of the substituent on the piperidine nitrogen. d-nb.inforesearchgate.net Computational studies on related fluorinated piperidine derivatives have quantified the energy differences between conformers, confirming the high preference for the chair form. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of this compound can be determined through single-crystal X-ray diffraction. While specific data for the title compound is not publicly detailed, analysis of closely related structures, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, provides insight into the expected molecular parameters. nih.gov In such structures, the piperidine ring's chair conformation is confirmed, and the bond lengths and angles fall within typical ranges for sp³-hybridized carbon and nitrogen atoms.

The dihedral angles are particularly informative, defining the puckering of the piperidine ring and the orientation of the substituents. For instance, in a related derivative, the dihedral angle between a benzene (B151609) ring and a quinoline (B57606) ring system was found to be 64.22(4)°. researchgate.net In another case, the dihedral angle between an amide group and a fluorinated benzene ring was 87.30 (5)°. nih.gov These values highlight the significant twists that can occur around single bonds to accommodate bulky substituents and minimize steric strain.

Table 1: Representative Crystallographic Parameters for a Related Fluorinated Piperidine Derivative Data based on the analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt. nih.gov

Parameter Description Value
Crystal System Triclinic
a (Å) Unit cell length 8.517
b (Å) Unit cell length 12.384
c (Å) Unit cell length 12.472
**α (°) ** Unit cell angle 70.88
**β (°) ** Unit cell angle 82.04

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a crucial role in defining the preferred conformation of a molecule. In this compound, a key potential interaction is an intramolecular hydrogen bond between the amine hydrogen (N-H) and the fluorine atom on the phenyl ring (N-H···F). mdpi.comrsc.org Organic fluorine is a weak hydrogen bond acceptor, but such interactions have been convincingly established in various molecules using NMR spectroscopy and DFT calculations. mdpi.comescholarship.org

Characterization of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are organized into a three-dimensional crystal lattice through a network of intermolecular interactions. The primary and secondary amine groups are strong hydrogen bond donors, while the amine nitrogen and the electronegative fluorine atom can act as acceptors.

The most significant interactions governing the crystal packing are expected to be intermolecular N-H···N hydrogen bonds, linking the piperidine nitrogen of one molecule to the secondary amine hydrogen of a neighboring molecule. These interactions typically assemble the molecules into chains or dimeric motifs. eurjchem.com Additionally, weaker C-H···π interactions, where a hydrogen atom on the piperidine ring interacts with the electron cloud of the fluorophenyl ring of an adjacent molecule, can further stabilize the crystal structure, often forming zig-zag chains. researchgate.net The combination of these varied hydrogen bonds can lead to complex supramolecular assemblies, such as sheets or three-dimensional networks. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), specific intermolecular contacts can be identified and analyzed. whiterose.ac.uk

For a molecule like this compound, the Hirshfeld surface would reveal distinct regions corresponding to different interactions. Close contacts, such as hydrogen bonds, appear as red areas on the dnorm mapped surface.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analysis of structurally similar compounds containing fluorophenyl and amine moieties. nih.govwhiterose.ac.uk

Contact Type Contribution (%) Description
H···H ~45-55% Represents the most abundant, albeit weaker, van der Waals contacts.
F···H ~10-20% Indicates significant hydrogen bonding and close-contact interactions involving fluorine.
C···H ~10-15% Corresponds to C-H···π interactions and other van der Waals contacts.
N···H ~5-10% Represents the strong intermolecular hydrogen bonds crucial for crystal packing.

| Other | ~5-10% | Includes C···C, C···F, and other minor contacts. |

Computational and Theoretical Investigations of N 4 Fluorophenyl Piperidin 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of molecules. It balances computational cost with accuracy, making it suitable for molecules of the size and complexity of N-(4-fluorophenyl)piperidin-4-amine. DFT studies can predict a wide range of properties, from molecular geometry to electronic characteristics, which are crucial for rational drug design and materials science.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict its structural parameters.

Theoretical studies on similar piperidine (B6355638) derivatives indicate that the piperidine ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents on the ring can be in either axial or equatorial positions. For this compound, the 4-amino group is predicted to be in an equatorial position to reduce steric hindrance. The geometry of the fluorophenyl group and its connection to the piperidine nitrogen are also critical. The planarity of the aromatic ring is maintained, and the bond lengths and angles are influenced by the electronic effects of the fluorine substituent and the piperidine ring.

ParameterPredicted Value
Bond Lengths (Å)
C-F~1.35
C-N (Aromatic)~1.40
C-N (Piperidine)~1.47
C-C (Aromatic)~1.39
C-C (Piperidine)~1.53
**Bond Angles (°) **
C-C-F~118
C-N-C (Piperidine)~112
C-C-N (Aromatic)~121

Note: These values are representative and derived from DFT calculations on closely related structures.

The electronic structure of a molecule is key to understanding its reactivity and spectral properties. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable.

For this compound and its derivatives, DFT calculations are used to determine these energy levels. Studies on related fluorophenyl-piperidine compounds have shown HOMO energy levels in the range of -5.9 to -6.2 eV and LUMO energies from -1.1 to -1.8 eV. smolecule.com This results in a HOMO-LUMO energy gap typically between 4.4 and 4.8 eV, suggesting that this compound is a relatively stable molecule. smolecule.com

OrbitalTypical Energy Range (eV)
HOMO-5.9 to -6.2
LUMO-1.1 to -1.8
Energy Gap (ΔE) 4.4 to 4.8

Note: These values are based on computational studies of related fluorophenyl-piperidine compounds. smolecule.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This allows for the quantitative assessment of electron delocalization, also known as hyperconjugation, which contributes to molecular stability.

NBO analysis identifies donor-acceptor interactions between filled (donor) NBOs (such as bonding orbitals or lone pairs) and empty (acceptor) NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would reveal several key features. The areas around the nitrogen atoms, with their lone pairs of electrons, are expected to show a significant negative electrostatic potential, making them primary sites for protonation and interaction with electrophiles. The fluorine atom, being highly electronegative, also creates a region of negative potential. In contrast, the hydrogen atoms attached to the nitrogens and carbons will exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. The aromatic ring generally presents a region of intermediate potential, capable of participating in π-π stacking interactions.

DFT calculations can be used to compute several global reactivity descriptors that help in predicting the chemical reactivity and stability of a molecule. These descriptors are derived from the HOMO and LUMO energy levels and provide a quantitative measure of different aspects of reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This is a measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less reactive and more stable.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. "Soft" molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a stronger electrophile.

Based on the typical HOMO-LUMO energy gap of 4.4 to 4.8 eV for related compounds, this compound can be classified as a relatively "hard" molecule, indicating good chemical stability. smolecule.com

DescriptorFormulaSignificance
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Electron donating tendency
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to charge transfer
Chemical Softness (S)1 / ηPolarizability and reactivity
Electrophilicity Index (ω)μ² / (2η)Electron accepting capability

The distribution of electron density within a molecule can be quantified by assigning partial charges to each atom. Several methods exist for calculating atomic charges, with Mulliken population analysis being one of the most common, though it is known to be basis-set dependent. These charges provide insight into the electrostatic interactions within the molecule and with its environment.

In this compound, the electronegative atoms, namely fluorine and nitrogen, are expected to carry negative partial charges, while the hydrogen atoms and, to a lesser extent, the carbon atoms will have positive partial charges. The magnitude of these charges can be calculated using DFT. For example, the nitrogen atoms will have a significant negative Mulliken charge due to their lone pairs. The fluorine atom will also be strongly negative. The carbon atom attached to the fluorine will have a positive charge, while the other aromatic carbons will have smaller, varying charges. The hydrogen atoms will all be positively charged. This charge distribution is fundamental to understanding the molecule's dipole moment and its ability to form intermolecular interactions such as hydrogen bonds.

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties of molecules. These calculations provide essential data on the stability and energy of a compound. For derivatives of piperidine, DFT calculations at levels such as B3LYP/6-311G** are employed to predict heats of formation (HOFs) through isodesmic reactions, which help in evaluating thermal stability. nih.gov

Thermodynamic parameters such as entropy, enthalpy, and Gibbs free energy can be calculated to understand the molecule's stability. For instance, studies on related piperidine and pyridine derivatives have examined their excess molar enthalpy and volume of mixing in aqueous solutions to understand intermolecular interactions. researchgate.net Research on various amine N-oxides shows a wide range of N-O bond dissociation energies (around 40 kcal/mol), indicating significant structural influence on thermodynamic stability. mdpi.com For this compound, these calculations would elucidate its energetic landscape and stability under various conditions, which is crucial for predicting its behavior in different environments.

Table 1: Predicted Thermodynamic Properties for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds. Actual experimental or high-level computational values may vary.

Thermodynamic PropertyPredicted ValueMethodology
Heat of Formation (ΔHf°)-35.5 kcal/molDFT (B3LYP/6-311G)
Standard Entropy (S°)95.8 cal/mol·KDFT (B3LYP/6-311G)
Gibbs Free Energy of Formation (ΔGf°)25.2 kcal/molDFT (B3LYP/6-311G**)

Molecular Dynamics and Conformational Studies

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. This compound, featuring a piperidine ring, can adopt several conformations, with the "chair" form being the most stable for most piperidine precursors. ias.ac.in

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, revealing accessible conformations and the energy barriers between them. scispace.com For N-aryl piperidines, the conjugation of the nitrogen lone pair with the aromatic ring influences the planarity and rotational barriers, creating a pseudoallylic strain that can favor an axial orientation of substituents at the 2-position. acs.org Studies on 4-substituted piperidines have shown that the conformational free energies are similar to analogous cyclohexanes, but protonation can stabilize the axial conformer, especially with polar substituents. nih.gov

For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. ias.ac.in MD simulations can further elucidate the orientation of the 4-fluorophenyl group relative to the piperidine ring and the dynamics of the amine group, which are crucial for receptor binding. These simulations help in understanding how the molecule might adapt its shape upon interacting with a biological target.

In Silico Prediction of Biological Activity and Target Identification

In silico tools are invaluable for predicting the potential biological activities of a compound and identifying its likely protein targets, thereby guiding experimental studies.

Tools like SwissTargetPrediction operate on the principle that a given bioactive molecule is likely to interact with protein targets similar to those of other known active compounds with similar structures. By inputting the structure of this compound, the server compares it against a database of known ligands and predicts a ranked list of the most probable protein targets.

Given its structural motifs—a piperidine ring and a fluorophenyl group, common in many pharmaceuticals—the predictions for this compound would likely include a range of target classes. nih.gov

Table 2: Likely Predicted Target Classes for this compound

Target ClassProbabilityRationale / Examples
G protein-coupled receptors (GPCRs)HighDopamine (B1211576), Serotonin (B10506), Opioid receptors
EnzymesModerateMonoamine oxidase, Acetylcholinesterase
Ion ChannelsModerateVoltage-gated sodium or potassium channels
TransportersModerateSerotonin transporter (SERT)

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts a wide spectrum of biological activities based on the 2D structure of a molecule. It compares the structure of the query compound with a large database of known bioactive substances. The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

For this compound, PASS analysis might predict activities such as CNS effects, enzyme inhibition, or receptor antagonism, reflecting the pharmacological profiles of structurally related compounds. This provides a broad overview of its potential therapeutic applications and possible side effects.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. cmjpublishers.com This method is crucial for understanding the molecular basis of interaction and for structure-based drug design. nih.govthieme-connect.com

For this compound, docking simulations would be performed against the protein targets identified by tools like SwissTargetPrediction. For example, docking into the serotonin transporter (SERT) could reveal key interactions. Computational studies on similar derivatives suggest they can act as SERT substrates. smolecule.com The simulation would likely show the piperidine nitrogen forming a crucial hydrogen bond or ionic interaction within the binding site, while the fluorophenyl group engages in hydrophobic or aromatic stacking interactions. The fluorine atom itself can form specific interactions, such as halogen bonds, potentially enhancing binding affinity. smolecule.com These simulations provide binding energy estimates and visualize the precise interactions that stabilize the ligand-protein complex. mdpi.comnih.gov

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry, particularly DFT, is a powerful tool for evaluating the NLO properties of molecules, such as polarizability (α) and the first hyperpolarizability (β), which quantify the NLO response. researchgate.net

Molecules with donor-π-acceptor structures often exhibit significant NLO properties. In this compound, the amine group can act as an electron donor and the fluorophenyl group as an electron-withdrawing system, creating a potential for intramolecular charge transfer, which is a key requirement for NLO activity.

DFT calculations using functionals like B3LYP can predict these properties. Studies on related fluorinated aniline (B41778) and aminopyridine derivatives have shown that such substitutions can modulate the NLO response. researchgate.netbohrium.com The calculated hyperpolarizability values for this compound would indicate its potential as a candidate for NLO materials. researchgate.netresearchgate.net

Table 3: Predicted Non-Linear Optical Properties (Illustrative) Note: These values are illustrative and depend heavily on the computational method used.

NLO PropertyPredicted Value (a.u.)Significance
Dipole Moment (μ)2.5 DIndicates charge asymmetry
Average Polarizability (α)120 x 10-24 esuMeasures molecular response to an electric field
First Hyperpolarizability (β)450 x 10-30 esuIndicates second-order NLO activity

Structure Activity Relationship Sar Studies and Analog Design for N 4 Fluorophenyl Piperidin 4 Amine Derivatives

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. nih.gov In derivatives of N-(4-fluorophenyl)piperidin-4-amine, the fluorine atom on the phenyl ring significantly impacts the molecule's biological activity and pharmacokinetics. smolecule.com

Biological Activity:

The presence of a halogen, such as fluorine, on the phenyl moiety adjacent to a piperazine (B1678402) or piperidine (B6355638) ring has been shown to be crucial for the inhibitory effects of certain compounds on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. evitachem.com For instance, in a series of 3-(3-(piperidin-1-yl)propyl)indole derivatives, fluorination led to ligands that maintained high affinity and selectivity for the human 5-HT1D receptor. acs.org

Pharmacokinetic Properties:

Fluorine substitution can markedly improve the pharmacokinetic profile of drug candidates. acs.org Key pharmacokinetic parameters influenced by fluorination include:

Lipophilicity: Fluorine's electronegativity can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. However, the effect can be complex, as the decrease in basicity caused by nearby fluorine atoms can also influence lipophilicity at neutral pH. nih.gov

Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can enhance the metabolic stability of a compound. cambridgemedchemconsulting.com However, in some cases, fluorinated derivatives have been found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

Basicity (pKa): The incorporation of fluorine can significantly reduce the pKa of nearby basic nitrogen atoms. acs.orgnih.gov This reduction in basicity has been shown to have a beneficial influence on oral absorption. acs.org

Oral Bioavailability: While not always predictable, the changes in basicity and lipophilicity due to fluorination can dramatically affect oral bioavailability. acs.org

A study on N-alkyl-piperidine-2-carboxamides demonstrated that the modulation of basicity by fluorine substituents is additive and decreases as the distance between the fluorine and the basic center increases. nih.gov

Role of the Piperidine Ring and Amine Group in Ligand-Target Interactions

The piperidine ring and the amine group are critical structural components that contribute to the ability of this compound derivatives to interact with biological targets. ontosight.ai

The Piperidine Ring:

The piperidine ring is a common scaffold in many biologically active molecules and is considered an attractive feature for the design of new therapeutics. ontosight.aimdpi.com Its importance in ligand-target interactions stems from several factors:

Structural Rigidity and Conformation: The piperidine ring provides a relatively rigid, three-dimensional framework that can orient substituents in specific spatial arrangements for optimal binding to a target. ontosight.ai It typically adopts a chair conformation to minimize steric strain. vulcanchem.com

Interaction Capabilities: The piperidine ring can participate in various non-covalent interactions with protein targets, including: ontosight.ai

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. ontosight.ai

Hydrophobic Interactions: The carbon atoms of the ring can engage in hydrophobic interactions with nonpolar regions of a binding site. ontosight.ai

Salt Bridges: If the piperidine nitrogen is protonated, it can form salt bridges with negatively charged residues on the target protein. ontosight.ai

Improved Properties: The presence of the piperidine ring can lead to greater water solubility and improved oral bioavailability. ontosight.ai

The Amine Group:

The amine group in this compound derivatives is a key functional group for establishing interactions with biological targets. smolecule.com Its role includes:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, forming crucial connections with the active site of enzymes or receptors. ontosight.ai

Ionic Interactions: The basic nature of the amine allows it to be protonated at physiological pH, enabling the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in the target protein.

Point of Attachment: The amine group often serves as a key anchoring point for the ligand within the binding pocket of the target.

The combination of the piperidine ring and the amine group provides a versatile platform for designing ligands that can effectively and selectively bind to a wide range of biological targets. ontosight.ai

Design and Synthesis of Analogues with Structural Modifications

The design and synthesis of analogues of this compound with structural modifications are central to SAR studies. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies:

Several synthetic routes are employed to create derivatives of this compound. A common method is reductive amination , which involves the reaction of a piperidin-4-one derivative with an aniline (B41778), such as 3-fluoroaniline, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). vulcanchem.com Other synthetic approaches include:

N- and O-Dealkylation: These reactions are used to prepare various piperidine derivatives by removing alkyl groups, allowing for the introduction of new substituents. evitachem.com

Coupling Reactions: A common method involves coupling 4-fluorophenylamine with piperidin-4-amine derivatives.

Hydrogenation: Heterogeneous hydrogenation of fluoropyridines using a palladium catalyst is a robust method to access fluorinated piperidines. nih.govacs.org

Structural Modifications and SAR Findings:

Researchers have explored numerous structural modifications to understand their impact on biological activity.

Piperidine Ring Modifications:

In a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine ring system was well-tolerated and resulted in improved metabolic stability. nih.govjohnshopkins.edu

Structural modification of piperidine leads in the development of T-type Ca2+ channel antagonists afforded a potent and selective fluorinated piperidine. nih.gov

Phenyl Ring Substitutions:

In a study of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety was essential for inhibitory activity. polyu.edu.hk

Replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring in certain ENT inhibitors abolished their effects, but adding a chloride to the meta position of the benzene ring could restore some activity. polyu.edu.hk

Modifications to Linkers and Side Chains:

Studies on 4-phenyl piperidine compounds targeting the mu opioid receptor have shown interesting SAR trends within the series. nih.gov

The following table summarizes some examples of structural modifications and their observed effects:

Parent Scaffold Modification Biological Target/Activity Key Finding Reference
(Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperazinesReplacement of piperazine with piperidineDopamine Transporter (DAT)Improved metabolic stability nih.gov
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineReplacement of naphthalene with benzeneEquilibrative Nucleoside Transporters (ENT1/ENT2)Abolished inhibitory effects polyu.edu.hk
Piperidine leadsIntroduction of fluorine to piperidineT-type Ca2+ channelResulted in a potent and selective antagonist nih.gov

Bioisosteric Replacements to Optimize Activity and Metabolic Stability

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

Improving Metabolic Stability:

A significant challenge in drug development is ensuring that a compound is not rapidly metabolized by the body, which would limit its therapeutic efficacy. Bioisosteric replacements are a key tool to address this.

Piperazine to Piperidine/Homopiperazine (B121016): In a series of atypical dopamine transporter (DAT) inhibitors, the piperazine ring was identified as a site of metabolic instability. Replacing it with a piperidine or homopiperazine ring was explored. While both replacements were tolerated for DAT binding, only the piperidine analogues showed improved metabolic stability in rat liver microsomes. nih.govjohnshopkins.edu

Hydrogen to Fluorine/Deuterium (B1214612): Replacing hydrogen with fluorine can block sites of metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com Similarly, replacing hydrogen with deuterium can slow down metabolism if the C-H bond is broken in the rate-determining step of metabolism (kinetic isotope effect). cambridgemedchemconsulting.com

Minimizing Oxidation: In the case of a reduced haloperidol (B65202) analogue, a difluorinated version was synthesized to minimize its oxidation back to the parent compound, which has undesirable side effects. researchgate.net

Optimizing Activity:

Bioisosteric replacements can also be used to fine-tune the activity of a lead compound.

Phenyl to Pyridyl/Thiophene (B33073): A phenyl group can often be replaced by other aromatic rings like pyridyl or thiophene to explore different electronic and steric interactions with the target. cambridgemedchemconsulting.com

Classical Bioisosteres: The table below shows some classical bioisosteric replacements that are often considered in drug design. cambridgemedchemconsulting.com

Original Group Bioisosteric Replacement(s)
HD, F
OHNH₂, F, Cl
ClPH₂, SH, CN
BriPr, CF₃
ItBu, CF₃
CH₂NH, O, S
CSi
PhenylPyridyl, Thiophene, 4-Fluorophenyl

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Data Set Compilation: A series of this compound analogues with their measured biological activities (e.g., IC₅₀ or Kᵢ values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying charge distribution, dipole moment, etc.

Physicochemical descriptors: Such as logP (lipophilicity) and pKa.

Model Development: Statistical methods, such as multiple linear regression, partial least squares (PLS), or machine learning algorithms like neural networks, are used to build a mathematical model that correlates the descriptors with the biological activity. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists successfully used a neural network method with four selected molecular descriptors to correlate with their analgesic activities. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds.

Interpretation and Application: A validated QSAR model can be used to:

Understand the key structural features that are important for activity.

Predict the activity of newly designed analogues before they are synthesized, saving time and resources.

Guide the design of more potent and selective compounds.

For this compound derivatives, a QSAR model could help elucidate the optimal electronic and steric properties of substituents on the phenyl ring and the piperidine nitrogen, as well as the ideal conformational arrangement for high-affinity binding to a specific target.

Preclinical Pharmacological and Biological Evaluation of N 4 Fluorophenyl Piperidin 4 Amine and Its Analogues

In Vitro Biological Activity Assessment

In vitro studies form the cornerstone of understanding the molecular interactions of N-(4-fluorophenyl)piperidin-4-amine analogues. These investigations have utilized a variety of assays to determine binding affinities, inhibitory concentrations, and effects on cellular functions.

Receptor Binding and Modulation Studies (e.g., Dopamine (B1211576) D2 Receptors, 5-Hydroxytryptamine2A Receptors, Potassium Channels like Kv1.5)

Analogues of this compound have been evaluated for their affinity and activity at various G-protein coupled receptors, particularly those involved in neuropsychiatric conditions.

Dopamine receptors, especially the D2 and D3 subtypes, are significant targets in the treatment of diseases like Parkinson's disease and schizophrenia. nih.gov The D2-like subfamily includes the D2, D3, and D4 receptors. nih.gov Studies on a series of N-phenylpiperazine analogues have demonstrated high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com For instance, compound 6a , a 4-thiophene-3-yl-benzamide N-phenylpiperazine analogue, binds to the human D3 receptor with a Ki of 1.4 nM and exhibits approximately 500-fold greater selectivity for the D3 receptor versus the D2 receptor. mdpi.com The novel compound S33138 also showed a 25-fold higher affinity for human dopamine D3 receptors compared to D2 receptors. researchgate.net In contrast, other analogues like rimcazole show moderate affinity for the dopamine transporter (DAT) and also act as sigma-1 receptor antagonists. nih.gov

Serotonin (B10506) (5-HT) receptors are also key targets. The 5-HT2A receptor, in particular, is implicated in various neurological processes. Ritanserin (B1680649), a compound with a bis(4-fluorophenyl) component, is a potent 5-HT2A receptor antagonist with a Ki of 0.45 nM. wikipedia.org An analogue, MC1 , has shown moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov Off-target binding screens for some D3-selective ligands revealed that certain N-phenylpiperazine compounds also bind to the 5-HT1A receptor, though with lower affinity than their primary target. mdpi.com

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (D3 vs. D2)Reference
Compound 6aDopamine D31.4 nM~500-fold mdpi.com
S33138Dopamine D3pKi 8.7~25-fold researchgate.net
S33138Dopamine D2LpKi 7.1- researchgate.net
Ritanserin5-HT2A0.45 nM- wikipedia.org
Ritanserin5-HT2C0.71 nM- wikipedia.org

No specific research findings were identified for the modulation of Kv1.5 potassium channels by this compound or its direct analogues in the provided search results.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Ribonucleotide Reductases)

Enzymes are critical targets for therapeutic intervention, particularly in cancer and infectious diseases.

Ribonucleotide Reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a key target for anticancer drugs. mdpi.comnih.govnih.gov The enzyme catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs). nih.govmdpi.com Inhibitors of RR, such as gemcitabine, are used in the treatment of various cancers, including biliary tract and pancreatic cancer. nih.govmdpi.com While specific studies on this compound as an RR inhibitor were not prominent, the broader class of N-hydroxyguanidine derivatives has been investigated as RR inhibitors. scilit.com The development of novel RR inhibitors is an active area of research, with computational methods being used to design new molecules that could bind effectively to the enzyme's active site. nih.gov

Dihydrofolate Reductase (DHFR) is another crucial enzyme, involved in the synthesis of purines and essential for DNA replication. nih.gov It is a well-established target for antifolate drugs. A study on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which are structurally distinct from this compound, identified potent inhibitors of E. coli DHFR. nih.gov For example, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine was found to potently inhibit the enzyme with a Ki value of 7.42 ± 0.92 nM, demonstrating slow-onset, tight-binding inhibition. nih.gov

Transporter Modulation Studies (e.g., Human Equilibrative Nucleoside Transporters ENT1 and ENT2, Dopamine Transporter)

Transporter proteins that regulate the flux of neurotransmitters and nucleosides are significant targets for this class of compounds.

The Dopamine Transporter (DAT) is a primary target for drugs addressing psychostimulant use disorders and other CNS conditions. nih.govresearchgate.net A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, which are analogues, have been synthesized and evaluated for their DAT affinity. nih.gov Compounds such as aminopiperidine 7 (DAT Ki = 50.6 nM) and 33 (DAT Ki = 30.0 nM) demonstrated high affinity for DAT. nih.gov Another study identified 4-[Bis(4-fluorophenyl)methoxy]piperidine as a potent DAT inhibitor with an IC50 of 17.0 ± 1.0 nM. researchgate.net Furthermore, piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues have been developed as dual probes for DAT and sigma-1 receptors. nih.gov Within this series, compound 19 was the most potent DAT ligand with a Ki of 8.5 nM and was selective over the serotonin and norepinephrine (B1679862) transporters. nih.gov

Human Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT2, are vital for nucleoside transport, which is crucial for DNA synthesis and the action of nucleoside analogue drugs in chemotherapy. anu.edu.aunih.gov A novel analogue, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) , was identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. anu.edu.auresearchgate.net Notably, FPMINT showed 5- to 10-fold greater selectivity for ENT2 over ENT1. anu.edu.aufrontiersin.org Structure-activity relationship studies on FPMINT analogues revealed that the presence of a halogen on the fluorophenyl moiety was critical for inhibitory activity on both transporters. nih.gov Among the tested analogues, compound 3c emerged as the most potent inhibitor. frontiersin.orgnih.gov

CompoundTarget TransporterInhibitory Activity (Ki or IC50)Reference
Aminopiperidine 7DAT50.6 nM (Ki) nih.gov
Compound 33DAT30.0 nM (Ki) nih.gov
4-[Bis(4-fluorophenyl)methoxy]piperidineDAT17.0 ± 1.0 nM (IC50) researchgate.net
Compound 19 (piperazinyl alkyl-bis(4'-fluorophenyl)amine analogue)DAT8.5 nM (Ki) nih.gov
FPMINTENT1 / ENT2Inhibitor, 5-10 fold selective for ENT2 anu.edu.aufrontiersin.org
Compound 3c (FPMINT analogue)ENT1 / ENT2Most potent inhibitor in series frontiersin.orgnih.gov

Cell-Based Assays for Specific Biological Effects (e.g., Neuronal Cell Cultures, Cancer Cell Lines)

The biological effects of these compounds have been further characterized in various cell-based systems.

In the context of transporter studies, nucleoside transporter-deficient PK15NTD cells stably expressing human ENT1 and ENT2 were used as in vitro models to assess the inhibitory activity of FPMINT and its analogues on [³H]uridine transport. anu.edu.aunih.govnih.gov These assays confirmed that FPMINT inhibits transport in a concentration-dependent manner. anu.edu.auresearchgate.net Similarly, Chinese Hamster Ovary (CHO-K1) cells expressing human D2 and D3 dopamine receptors were used to determine the binding affinities of N-phenylpiperazine analogues. mdpi.com

In cancer research, a series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated for their antitumor activity against the human hepatocellular carcinoma cell line, HepG2. nih.gov One compound in particular, compound 47 , demonstrated potent activity against HepG2 cells with an IC50 value of 0.25 μM. nih.gov Studies on ritanserin have also highlighted its potential for repurposing in oncology, specifically for treating glioblastoma and melanoma, due to its inhibitory action on diacylglycerol kinase alpha. wikipedia.org

Investigation of Cellular Signaling Pathway Modulation

The mechanisms underlying the biological effects of these compounds often involve the modulation of intracellular signaling pathways.

For the N-(piperidine-4-yl)benzamide derivative, compound 47 , its antitumor effect in HepG2 cells was linked to the induction of cell cycle arrest. nih.gov Western blot analysis showed that this compound modulated key proteins in the cell cycle pathway; it inhibited the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). nih.gov This suggests the compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

In the context of receptor modulation, dopamine D2 and D3 receptors are G-protein-coupled receptors. nih.gov The antagonist activity of compounds like S33138 at these receptors was confirmed in functional assays that measure the modulation of cAMP formation. researchgate.net Specifically, S33138 was shown to block the inhibitory effect of the agonist quinpirole (B1680403) on forskolin-stimulated cAMP formation in cells expressing D3 receptors. researchgate.net

In Vivo Preclinical Efficacy Studies (Animal Models)

Preclinical evaluation of DAT inhibitors has involved assessing their effects on locomotor activity in mice. Several aminopiperidine analogues, such as compounds 7 , 21b , and 33 , which showed high affinity for DAT in vitro, produced only minimal stimulation of ambulatory activity in mice when compared to cocaine. nih.gov This suggests an atypical DAT inhibitor profile, which may be desirable for developing treatments for psychostimulant abuse with lower abuse potential. nih.gov Another study noted that 4-[Bis(4-fluorophenyl)methoxy]piperidine exhibited reduced locomotor activity in mice, a finding that was also lower than that for cocaine. researchgate.net

In studies of piperazine (B1678402) derivatives with affinity for 5-HT receptors, compounds MM5 and MC1 were found to produce hypothermia in mice. nih.gov In microdialysis studies in rats, MM5, acting as a 5-HT1A agonist, decreased the extracellular level of serotonin in the prefrontal cortex. nih.gov In contrast, MC1 not only affected serotonin release but also increased cortical dopamine levels, an effect that was not mediated by 5-HT1A or 5-HT2A receptors. nih.gov

Neuroprotective Effects (e.g., against Oxidative Stress and Excitotoxicity)

Analogues of this compound have been investigated for their potential to protect the nervous system. In a mouse model of Parkinson's disease, administration of a cholecystokinin (B1591339) analogue demonstrated significant neuroprotective effects. nih.gov The treatment improved locomotor and exploratory activity, restored the number of tyrosine hydroxylase (TH) positive dopaminergic neurons, and increased synapse numbers in the substantia nigra pars compacta (SNpc). nih.gov Furthermore, the analogue was found to protect against mitochondrial damage and endoplasmic reticulum (ER) stress, reduce neuroinflammation by decreasing glia activation, and regulate autophagy dysfunction. nih.gov

Another study on a series of 1-(pyrimidin-2-yl)piperazine derivatives, which are structurally related analogues, identified a lead compound, alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMS 181100). nih.gov This compound is believed to modulate dopaminergic activity through an indirect mechanism, suggesting a potential role in neurological conditions. nih.gov The compound was a potent ligand for sigma binding sites, which are implicated in various neurodegenerative and psychiatric disorders. nih.gov

Table 1: Summary of Neuroprotective Effects of Analogues

Compound/Analogue Class Model Key Findings
Cholecystokinin analogue MPTP Parkinson's disease mouse model Improved locomotor activity, restored dopaminergic neurons, protected against mitochondrial/ER stress, reduced neuroinflammation. nih.gov

Analgesic Properties

The piperidine (B6355638) ring is a core structure in many potent analgesic agents. nih.govresearchgate.net Research into 4-anilidopiperidines, which share structural similarities with this compound, has led to the development of a novel class of potent opioid analgesics. nih.gov By incorporating the 4-phenylpiperidine (B165713) pharmacophore found in morphine into structures related to fentanyl, researchers have created agents with favorable pharmacological profiles. nih.gov

One such analogue, 1-[2-(1H-pyrazol-1-yl)ethyl]-4-(4-methylthiazol-2-yl)-4-(N-phenylpropionamido)piperidine, demonstrated high analgesic potency and a short duration of action in preclinical models. nih.gov Additionally, studies on 4-(4′-Chlorophenyl)-4-hydroxy piperidine derivatives, another class of analogues, have confirmed their analgesic properties, which could be enhanced through structural modifications. researchgate.net The versatile nature of the piperidin-4-one nucleus has also been highlighted for its potential in developing analgesic compounds. researchgate.net

Anti-inflammatory Effects

Derivatives containing the fluorophenyl moiety have shown significant anti-inflammatory activity in preclinical models. A novel substituted fluorophenyl imidazole (B134444) was evaluated in a murine model of Acute Respiratory Distress Syndrome (ARDS). nih.gov The compound demonstrated an ability to inhibit the migration of leukocytes into the bronchoalveolar lavage fluid and lung tissue. nih.gov This was accompanied by a reduction in myeloperoxidase activity, nitric oxide metabolites, and the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17. nih.gov The mechanism of action was linked to the inhibition of p38 MAPK and NF-κB phosphorylation. nih.gov

Similarly, N-phenyl piperazine derivatives have been evaluated for their anti-inflammatory potential. biomedpharmajournal.org In vitro studies showed that these compounds could exert dose-dependent anti-inflammatory effects. biomedpharmajournal.org Piperidin-4-ones are another class of related compounds reported to possess anti-inflammatory activities. researchgate.net

Table 2: Anti-inflammatory Activity of Related Analogues

Compound Class Model Key Findings
Substituted fluorophenyl imidazole ARDS murine model (LPS-induced) Inhibited leukocyte migration; reduced MPO activity, NO metabolites, and pro-inflammatory cytokines (TNF-α, IL-6, IL-17). nih.gov

Anticancer Potential

This compound and its analogues have been explored for their potential as anticancer agents. The parent compound itself has been reported to exhibit antitumor activity, inhibiting multiple cancer cell lines at low micromolar concentrations and inducing apoptosis. evitachem.com The piperidine scaffold is recognized for its role in compounds with anticancer properties, which can act through various molecular pathways, including the induction of apoptosis. nih.gov

Several studies have detailed the anticancer activities of specific analogues:

Piperazine derivatives of vindoline: A derivative containing a 1-bis(4-fluorophenyl)methyl piperazine moiety (compound 25) showed outstanding cytotoxic activity with a 50% growth inhibition (GI50) of less than 2 μM across almost all tested human cancer cell lines. mdpi.com Another analogue (compound 23) was particularly effective against the MDA-MB-468 breast cancer cell line (GI50 = 1.00 μM). mdpi.com

Piperazinylacetamides: Analogues synthesized using 1-Bis(4-fluorophenyl)methyl piperazine have demonstrated anticancer activity with a half-maximal growth inhibitory concentration (GI50) of 4.36 µM. ossila.com

Ciprofloxacin-aniline hybrids: A novel hybrid (compound 6a) incorporating a piperazinyl-ciprofloxacin structure showed potential against a liver cancer cell line (Huh-7), with 68.36% cell viability at a 100 μg/mL concentration. nih.gov This compound is predicted to target Topoisomerase II. nih.gov

Ritanserin: This complex piperidine derivative, originally developed as a serotonin antagonist, has been repurposed for oncology research due to its action as a potent inhibitor of diacylglycerol kinase alpha (DGKα), showing potential for treating glioblastoma and melanoma. wikipedia.org

Table 3: Selected Anticancer Activity of Analogues

Compound/Analogue Class Cancer Cell Line(s) Measurement Result
1-bis(4-fluorophenyl)methyl piperazine derivative (Cmpd 25) Various human cancer cell lines GI50 < 2 μM mdpi.com
[4-(trifluoromethyl)benzyl]piperazine derivative (Cmpd 23) MDA-MB-468 (Breast) GI50 1.00 μM mdpi.com
Piperazinylacetamides Not specified GI50 4.36 µM ossila.com

Cardiovascular System Modulation (e.g., Antihypertensive Potential)

Analogues of this compound have demonstrated potential for modulating the cardiovascular system, particularly as antihypertensive agents. A series of 1-alkyl-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]piperidine-4-carboxamide derivatives were synthesized and identified as T-type Ca(2+) channel blockers. nih.gov Oral administration of a lead compound from this series, N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]-1-[2-(3-methoxyphenyl)ethyl]piperidine-4-carboxamide (17f), effectively lowered blood pressure in spontaneously hypertensive rats. nih.gov Notably, this effect was not accompanied by reflex tachycardia, a common side effect of traditional L-type Ca(2+) channel blockers. nih.gov

Other classes of related compounds have also shown promise. A series of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols were found to be direct vasodilators with antihypertensive activity comparable to hydralazine (B1673433) and nifedipine (B1678770) in hypertensive rat models. nih.gov Additionally, the piperidine derivative ritanserin has been described as an antihypertensive agent. wikipedia.org

Psychopharmacological Effects (e.g., Behavioral Assays for Mood and Cognition)

The structural framework of this compound is present in molecules with significant psychopharmacological effects. A series of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol analogues were evaluated as potential atypical antipsychotic agents. nih.gov The lead compound, BMS 181100, showed good activity and duration of action in inhibiting conditioned avoidance responding and apomorphine-induced stereotopy in rats. nih.gov Importantly, it did not induce catalepsy, suggesting a low propensity for causing extrapyramidal side effects. nih.gov

The complex piperidine derivative ritanserin has been described as an anxiolytic and antidepressant. wikipedia.org Its primary mechanism involves potent antagonism of 5-HT2A and 5-HT2C receptors, which is known to enhance slow-wave sleep. wikipedia.org Furthermore, the broader class of piperidin-4-ones has been reported to possess central nervous system (CNS) stimulant and depressant activities, indicating the versatility of this chemical nucleus for developing psychopharmacological agents. researchgate.net

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Various analogues based on the piperidine scaffold have been synthesized and tested for their ability to combat microbial pathogens.

Piperidin-4-one Derivatives: Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were screened for their in vitro antimicrobial activity. biomedpharmajournal.org Several of these compounds exhibited significant antibacterial activity when compared to the standard drug ampicillin (B1664943), and notable antifungal activity when compared to terbinafine (B446). biomedpharmajournal.org

Norfloxacin Analogues: In an effort to enhance the antimicrobial spectrum of norfloxacin, a series of hybrid molecules containing a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) moiety were developed. nih.gov These compounds showed promising direct activity against Gram-negative bacterial strains and also exhibited anti-biofilm properties against Gram-positive strains. nih.gov

Sarafloxacin (B1681457) Derivatives: N-substituted piperazinyl sarafloxacin derivatives were synthesized and evaluated for their antibacterial effects. nih.gov The most active compound in this series displayed inhibitory activity against Gram-positive bacteria, including S. aureus and B. subtilis, that was comparable to the parent drug, sarafloxacin. nih.gov

Phenylnaphthalene Derivatives: As substructures of more complex antibacterial agents, several 4- and 5-substituted 1-phenylnaphthalenes were evaluated for activity against Staphylococcus aureus and Enterococcus faecalis. nih.gov

Table 4: Summary of Antimicrobial Activities of Analogues

Analogue Class Target Organisms Key Findings
Thiosemicarbazone derivatives of piperidin-4-one Bacteria and Fungi Significant activity compared to ampicillin (antibacterial) and terbinafine (antifungal). biomedpharmajournal.org
Piperazinyl-thiazolidinedione Norfloxacin analogues Gram-negative and Gram-positive bacteria Promising direct activity against Gram-negative strains; anti-biofilm activity against Gram-positive strains. nih.gov
N-substituted piperazinyl sarafloxacin derivatives Gram-positive bacteria (S. aureus, B. subtilis) Most active compound showed inhibitory activity comparable to sarafloxacin. nih.gov

Antiviral Activity (e.g., Anti-HIV Potential)

The antiviral potential of N-heterocyclic compounds, including piperidine derivatives, is a significant area of pharmaceutical research. mdpi.com While direct antiviral studies on this compound are not extensively documented in the reviewed literature, research on structurally related compounds and analogues provides insights into its potential activity, particularly against HIV. nih.govnih.govmdpi.comresearchgate.net

Nitrogen-containing heterocycles can interfere with multiple stages of a viral life cycle, such as entry into host cells, genome replication, and the assembly of new viral particles. mdpi.com The piperidine moiety is a key structural feature in various compounds developed for antiviral purposes. nih.govnih.gov For instance, research into small-molecule HIV-1 entry inhibitors that mimic the CD4 receptor has involved the evolution of molecules containing a piperazine ring, which were subsequently modified to simpler amines to enhance their properties. nih.gov This line of research suggests that the amine and piperidine core of this compound is relevant to the design of HIV inhibitors. nih.gov

Furthermore, the development of nucleoside and non-nucleoside reverse transcriptase inhibitors often incorporates diverse heterocyclic systems. nih.gov Analogues with 4'-substitutions on the core ring structure have demonstrated potent anti-HIV-1 activity. nih.gov Specifically, a 2'-deoxy-2'-fluoro-4'-C-ethynyl-cytosine analogue showed powerful anti-HIV-1 activity with an IC50 value of 1.34 nM and was effective against drug-resistant viral strains. nih.gov The presence of a fluorine atom, as seen in this compound, is a common feature in modern antiviral drug design, often contributing to improved binding affinity and metabolic stability. researchgate.net Studies on other fluorinated piperidine derivatives have also shown promise against various viruses, including influenza A (H1N1), by targeting viral replication. nih.govnih.gov

The exploration of compounds with a phenylpiperidine skeleton, which is structurally analogous to this compound, has been a cornerstone in the development of various neurologically active agents, and the principles of targeting specific protein interactions can be applied to antiviral research. wikipedia.org The synthesis of novel isatin (B1672199) sulfonylpiperidinyl derivatives, including those with a trifluoromethyl piperidinyl moiety, has yielded compounds with significant antiviral activities against influenza (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov This highlights the therapeutic potential of the substituted piperidine scaffold in antiviral drug discovery.

Preclinical Pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, Excretion) Research

The preclinical evaluation of a compound's pharmacokinetics (PK) and its absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining its potential as a drug candidate.

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. nuvisan.com In vitro assays using liver microsomes or hepatocytes are standard methods in drug discovery to predict in vivo metabolic clearance. nuvisan.comspringernature.com These systems contain the primary enzymes responsible for drug metabolism, such as cytochrome P450s. springernature.com

Research on analogues of this compound has demonstrated that structural modifications can significantly enhance metabolic stability. In one study, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were synthesized to improve upon earlier compounds that suffered from metabolic instability, such as N-dealkylation of a piperazine ring. nih.gov Replacement of the piperazine ring with a piperidine system led to a notable improvement in metabolic stability in rat liver microsomes. nih.govnih.gov This finding suggests that the piperidine core of this compound contributes favorably to metabolic robustness compared to piperazine-containing counterparts.

Metabolite identification studies on related scaffolds indicated that oxidation was a major metabolic pathway in mouse S9 liver fractions. dndi.org Efforts to modify the molecule to block this oxidation were successful in improving metabolic stability, a crucial step for advancing compounds to in vivo studies. dndi.org

Table 1: Metabolic Stability of Selected Piperidine Analogues in Rat Liver Microsomes

CompoundCore StructureRelative Metabolic StabilityReference
20a-d PiperidineImproved stability compared to piperazine analogues nih.govnih.gov
JJC8-091 (3b) PiperazineSubject to metabolic instability (N-dealkylation) nih.govnih.gov
RDS03–94 (5a) Dimethyl-piperazineModest half-life (20 min) in mouse liver microsomes nih.gov

Oral bioavailability, the fraction of an orally administered drug that reaches systemic circulation, is a critical parameter for orally delivered medicines. Preclinical studies in animal models are essential for predicting this in humans. nih.gov

While specific bioavailability data for this compound was not found, studies on complex analogues provide valuable insights. For example, GNE-A, a potent MET kinase inhibitor featuring a substituted piperidine moiety, underwent extensive preclinical pharmacokinetic evaluation. nih.gov The oral bioavailability of GNE-A was determined in multiple species, showing significant variability. nih.gov

Table 2: Oral Bioavailability of GNE-A (Analogue) in Preclinical Models

Preclinical ModelOral Bioavailability (%)Reference
Mouse88.0% nih.gov
Rat11.2% nih.gov
Dog55.8% nih.gov
Monkey72.4% nih.gov

The data for GNE-A demonstrates that compounds containing a substituted piperidine ring can achieve high oral bioavailability in several preclinical species, although interspecies differences can be pronounced. nih.gov Further investigation into another analogue, AT-IAP, which contains a (4-fluorophenyl)methyl] group, also showed favorable bioavailability in preclinical assessments, supporting its continued development. researchgate.net These findings underscore the potential for this compound and its derivatives to possess suitable bioavailability characteristics for drug development.

Biochemical Mechanisms of Action of N 4 Fluorophenyl Piperidin 4 Amine

Molecular Target Identification and Validation

N-(4-fluorophenyl)piperidin-4-amine is recognized as a valuable building block for developing novel drug candidates that interact with specific biological targets, including enzymes and receptors. smolecule.com While its own specific molecular targets are a subject of ongoing investigation, the validated targets of its more complex analogues highlight the therapeutic areas where this chemical scaffold is active. evitachem.com

Research into derivatives has identified several key molecular targets. For instance, the 4-fluorophenyl and piperidine (B6355638) ring system is a core component of inhibitors designed to target enzymes crucial in cell signaling and inflammation. evitachem.com These findings suggest that the this compound structure is proficient at fitting into the binding pockets of various kinases and enzymes. One study has also suggested that the compound itself may possess δ-opioid agonist activity. biosynth.com

Table 1: Validated Molecular Targets of this compound Derivatives

Derivative Class Molecular Target Therapeutic Area
Pyrimidin-2-amine Derivatives Casein Kinase 1 delta (CK1δ) & epsilon (CK1ε) evitachem.com Neuroscience (Circadian Rhythms) evitachem.com
Thiazol-5-yl]pyrimidin-2-yl}amine Derivatives p38 MAPK/MK2 Signaling Pathway (inhibits TNF production) evitachem.com Inflammatory Diseases evitachem.com
1-Benzyl-N-(2,4-dichlorophenethyl)piperidin-4-amine (M22) NEDD8 Activating Enzyme (NAE) evitachem.com Oncology evitachem.com

Ligand-Protein Interaction Profiling

The interaction of this compound with protein targets is dictated by its key structural features. The piperidine ring provides a basic nitrogen atom and a flexible three-dimensional structure that can engage in hydrogen bonding and van der Waals interactions within a receptor's binding site. The 4-fluorophenyl group contributes significantly to the binding profile. evitachem.com The fluorine atom, being highly electronegative, can form hydrogen bonds and other electrostatic interactions, while the phenyl ring can participate in π-π stacking and hydrophobic interactions. evitachem.com

While specific crystallographic data for this compound bound to a target is not publicly available, the binding modes of its derivatives have been studied. For example, phenylpiperidine-containing compounds like the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine (B1678475) are known to bind within the central binding site of the serotonin transporter (SERT). wikipedia.org This suggests that the this compound scaffold is well-suited to occupy pockets in transporters and receptors. wikipedia.org

Table 2: Structural Features and Potential Roles in Ligand-Protein Interaction

Structural Component Potential Interaction Type Significance
Piperidine Ring Hydrogen Bonding, Ionic Interactions (protonated amine) Anchors the ligand in the binding pocket; provides structural flexibility.
4-Fluorophenyl Group π-π Stacking, Hydrophobic Interactions Enhances binding affinity through interactions with aromatic residues. evitachem.com
Fluorine Atom Hydrogen Bonding, Halogen Bonding, Dipole-Dipole Interactions Modulates binding specificity and strength; can improve metabolic stability. evitachem.com

| Amine Linker | Hydrogen Bond Donor/Acceptor | Forms critical hydrogen bonds with the protein backbone or side chains. |

Elucidation of Cellular Signaling Pathways Involved

The cellular signaling pathways modulated by this compound are inferred from the actions of its derivatives. These compounds have been shown to intervene in critical pathways related to cancer, inflammation, and neurological function. evitachem.com

For example, DBM1285, a derivative, inhibits the production of tumor necrosis factor (TNF) by blocking the p38 mitogen-activated protein kinase (MAPK)/MAPK-activated protein kinase 2 (MK2) signaling pathway. evitachem.com This pathway is a central regulator of inflammatory responses. Another derivative, PF-5006739, acts as a potent inhibitor of Casein Kinase 1 (CK1δ/ε), enzymes that are key regulators of the molecular clock machinery that drives circadian rhythms. evitachem.com Furthermore, the derivative M22 induces apoptosis in cancer cells by inhibiting the NEDD8 activating enzyme (NAE), which is essential for the function of cullin-RING ubiquitin ligases that control protein turnover. evitachem.com

Table 3: Cellular Signaling Pathways Modulated by Derivatives

Derivative Pathway Cellular Outcome
DBM1285 p38 MAPK/MK2 Signaling evitachem.com Inhibition of TNF secretion evitachem.com
PF-5006739 CK1δ/CK1ε Signaling evitachem.com Attenuation of circadian rhythms evitachem.com

Characterization of Receptor Agonism, Antagonism, and Inverse Agonism

Research has pointed towards the interaction of the this compound scaffold with the opioid receptor system. One report indicates that the compound exhibits δ-opioid agonist activity at higher doses, alongside antinociceptive properties at lower doses. biosynth.com

Furthermore, broader studies on the 4-phenylpiperidine (B165713) (4PP) class of compounds, to which this compound belongs, have revealed complex interactions with opioid receptors. nih.gov Certain 4PP analogues have been characterized as opioid receptor antagonists that also exhibit inverse agonist activity, particularly at the delta opioid receptor. nih.gov Inverse agonism is a phenomenon where a ligand binds to the same receptor as an agonist but elicits the opposite pharmacological response, reducing the receptor's basal or constitutive activity. nih.gov For the 4PP class, this inverse agonist activity at the delta opioid receptor has been correlated with anorectic effects. nih.gov

Table 4: Summary of Receptor Activity for the 4-Phenylpiperidine Scaffold

Receptor Interaction Compound Class Associated Receptor Observed Effect
Agonism This compound biosynth.com δ-opioid receptor biosynth.com Agonist activity at high doses. biosynth.com
Antagonism 4-phenylpiperidine (4PP) analogues nih.gov Opioid receptors (mu, delta, kappa) nih.gov Blocks receptor activation by agonists. nih.gov

| Inverse Agonism | 4-phenylpiperidine (4PP) analogues nih.gov | δ-opioid receptor nih.gov | Inhibition of basal receptor activity. nih.gov |

Analytical Methodologies for Research on N 4 Fluorophenyl Piperidin 4 Amine

Advanced Chromatographic Techniques

Chromatography is a fundamental analytical technique for separating complex mixtures. For a compound like N-(4-fluorophenyl)piperidin-4-amine, both liquid and gas chromatography can be utilized, each coupled with a mass spectrometer for highly selective and sensitive detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS), is a powerful tool for the analysis of pharmaceutical compounds in biological fluids. mdpi.com This is due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.

For the analysis of this compound, a reverse-phase liquid chromatography method would typically be developed. This involves a stationary phase, such as a C18 column, and a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic acid to improve peak shape and ionization) and an organic component (e.g., acetonitrile (B52724) or methanol). The compound is separated from other matrix components based on its polarity, with the gradient of the organic solvent being adjusted to achieve optimal separation and peak resolution.

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, generating a protonated molecular ion [M+H]⁺.

LC-MS/MS: In a tandem mass spectrometer (e.g., a triple quadrupole), the [M+H]⁺ ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.

LC-HRMS: High-resolution mass spectrometers (e.g., Quadrupole Time-of-Flight, Q-TOF) can measure the mass-to-charge ratio of ions with very high accuracy. nih.gov This allows for the determination of the elemental composition of the parent and fragment ions, providing a high degree of confidence in the identification of the analyte and its metabolites. nih.gov This technique is particularly useful in metabolite identification studies. nih.gov

A typical LC-MS/MS method for a similar N-phenylpiperazine derivative involved a rapid 4-minute analysis time, demonstrating the high-throughput capabilities of modern UPLC-MS/MS systems.

Table 1: Representative LC-MS/MS Parameters for Analysis of a Piperidine (B6355638) Derivative

Parameter Typical Value/Condition
Chromatography
LC System Ultra-High Performance Liquid Chromatography (UHPLC)
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 1 - 5 µL
Column Temperature 40 °C
Mass Spectrometry
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Transition [M+H]⁺ → Product Ion (Specific to compound)
Dwell Time 50 - 100 ms

This table presents typical parameters and would require specific optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another robust technique for the analysis of small molecules. However, for polar compounds containing amine groups like this compound, direct analysis can be challenging due to potential peak tailing and poor chromatographic performance. To overcome this, a derivatization step is often necessary to increase the volatility and thermal stability of the analyte.

A common derivatization strategy for amines is acylation, for example, using pentafluorobenzoyl chloride. This reaction replaces the active hydrogens on the amine groups with a less polar, fluorinated group, which also enhances detection sensitivity by electron capture negative ionization (ECNI-MS) if desired. Silylation is another possible derivatization approach.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The separated compounds then enter the mass spectrometer, typically using electron ionization (EI), which generates a characteristic fragmentation pattern that can be used for identification by comparison to a spectral library.

Table 2: Illustrative GC-MS Parameters for a Derivatized Amine

Parameter Typical Value/Condition
Derivatization
Reagent Pentafluorobenzoyl chloride or BSTFA (silylation agent)
Reaction Heat at 60-80 °C for 30-60 min
Gas Chromatography
GC System Gas Chromatograph with a capillary column
Column DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program Temperature gradient (e.g., start at 100°C, ramp to 300°C)
Mass Spectrometry
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 50-550

This table presents illustrative parameters that would need to be adapted and optimized for the specific derivative of this compound.

Spectrometric Detection and Quantification (e.g., in biological matrices for preclinical studies)

For preclinical studies, such as pharmacokinetics, it is essential to quantify the compound in biological matrices like plasma, serum, or tissue homogenates. mdpi.com Mass spectrometry is the detection method of choice for this purpose due to its superior sensitivity and selectivity over other detectors.

The development of a quantitative bioanalytical method requires a rigorous validation process to ensure its reliability. This typically involves assessing linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability, following guidelines from regulatory agencies.

A common sample preparation technique for plasma samples is protein precipitation. mdpi.com This involves adding a solvent like acetonitrile to the plasma sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. For more complex matrices or to achieve lower detection limits, more extensive sample clean-up methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed.

For accurate quantification, an internal standard (IS) is used. The ideal IS is a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C atoms), as it has nearly identical chemical properties and chromatographic behavior to the analyte, thus compensating for variations in sample processing and instrument response.

Table 3: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method | Parameter | Typical Acceptance Criteria | | :--- | :--- | | Linearity | | | Calibration Range | e.g., 1 - 1000 ng/mL in plasma | | Correlation Coefficient (r²) | ≥ 0.99 | | Accuracy & Precision | | | Within-run and Between-run | ± 15% of nominal value (± 20% at LLOQ) | | Limit of Quantification (LLOQ) | | | Signal-to-Noise Ratio | ≥ 10 | | Accuracy and Precision | Within ± 20% | | Selectivity | | | No significant interfering peaks at the retention time of the analyte and IS | | Recovery | | | Consistent and reproducible | | Matrix Effect | | | Assessed to ensure no significant ion suppression or enhancement | | Stability | | | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top) |

This table outlines common validation parameters for bioanalytical methods. The specific values and ranges would be determined during the method development and validation for this compound.

Future Research Directions and Potential Academic Applications

Rational Design of Novel Therapeutic Agents Utilizing the N-(4-fluorophenyl)piperidin-4-amine Scaffold

The this compound structure serves as a key building block in the rational design of new drugs. smolecule.com The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic motifs found in FDA-approved small molecule drugs, highlighting its importance in creating biologically active compounds. nih.govresearchgate.net The core structure of this compound is a common feature in many such molecules, suggesting its utility for medicinal chemists in synthesizing novel drug candidates. smolecule.com

Rational drug design involves modifying a known chemical scaffold to enhance desired properties. The this compound scaffold is a prime candidate for this approach, known as analogue design. smolecule.com By making systematic structural changes, researchers can explore how these modifications affect the molecule's biological activity, potentially leading to new drugs with improved efficacy or fewer side effects. smolecule.com For instance, the fluorine atom on the phenyl ring can significantly alter the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govevitachem.com

The process of rational design often involves creating a library of derivatives for screening. The table below illustrates potential modifications to the core scaffold.

Modification SitePotential SubstitutionDesired Outcome
Piperidine NitrogenAlkyl groups, Acyl groups, Sulfonyl groupsModulate basicity, solubility, and target interaction
Phenyl RingAdditional functional groups (e.g., -OH, -NH2)Enhance potency and selectivity mdpi.com
Amine LinkerAlteration of the linker length or rigidityOptimize binding affinity to target proteins

This strategic approach, guided by structure-activity relationships (SAR), allows for the systematic optimization of the lead compound, paving the way for new therapeutic agents for a variety of diseases. mdpi.comnih.gov

Exploration of Undiscovered Biological Targets and Pathways for this compound

A crucial area of future research is the identification of novel biological targets and pathways for this compound and its derivatives. The functional groups within the molecule, including the secondary amine and the fluorophenyl moiety, enable it to interact with various biological macromolecules like enzymes and receptors. smolecule.com Investigating these potential interactions is key to understanding the compound's mechanism of action and unlocking its full therapeutic potential. smolecule.com

Initial research indicates that the compound may have antinociceptive (pain-relieving) properties and act as a δ-opioid receptor agonist. biosynth.com As an analog of the natural opioid peptide endorphin, it is known to bind to δ-opioid receptors in the central nervous system, which are involved in pain regulation. biosynth.com This provides a confirmed biological target, but the scaffold's versatility suggests it may interact with other, yet undiscovered, targets.

Future research could involve:

Broad-panel screening: Testing the compound against a wide array of receptors, enzymes, and ion channels to identify new targets.

Proteomics and Metabolomics: Using advanced analytical techniques to observe how the compound affects protein expression and metabolic pathways within cells, offering clues to its mechanism of action.

Target Deconvolution: For derivatives that show interesting phenotypic effects (e.g., anticancer activity), researchers can work backward to identify the specific molecular target responsible for that effect.

This exploration could reveal applications in therapeutic areas far beyond its currently known activities, such as oncology, neurodegenerative diseases, or inflammatory disorders. researchgate.netnih.gov

Development of Advanced Computational Models for Optimized Derivative Design

Computational chemistry offers powerful tools to accelerate the drug discovery process. For the this compound scaffold, developing advanced computational models can streamline the design of optimized derivatives, saving time and resources. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): This method involves building mathematical models that correlate the chemical structure of compounds with their biological activity. A QSAR model for the this compound scaffold could predict the potency of new, unsynthesized derivatives.

Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of a target protein. nih.gov For example, docking studies could predict how different derivatives of this compound bind to the δ-opioid receptor or other identified targets, helping to prioritize the synthesis of the most promising candidates. nih.gov

Pharmacokinetic Modeling (ADMET): Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov By virtually assessing properties like blood-brain barrier permeability, researchers can design derivatives with more favorable drug-like characteristics. nih.gov

These in silico methods allow for the rapid evaluation of thousands of potential structures, ensuring that laboratory efforts are focused on compounds with the highest probability of success.

Innovation in Synthetic Methodologies for this compound Production

Efficient and versatile synthesis is fundamental to exploring the potential of the this compound scaffold. While established methods exist, ongoing innovation in synthetic organic chemistry can provide more efficient, cost-effective, and environmentally friendly routes to this compound and its derivatives. nih.gov

One promising area is the use of palladium-catalyzed reactions, such as the [4+2] annulation strategy, to construct the core piperidine ring. This method offers a modular approach, allowing for the rapid assembly of the N-heterocycle from readily available starting materials. nih.gov It also demonstrates excellent functional group tolerance, which is crucial for building complex molecular libraries. nih.gov Other modern synthetic methods that could be applied or further developed include:

Reductive Amination: A common and effective method for forming the C-N bond between the piperidine ring and the amine, often used in the synthesis of related structures. researchgate.net

Flow Chemistry: Converting traditional batch synthesis to a continuous flow process can improve safety, scalability, and consistency of production.

Biocatalysis: Using enzymes to perform specific chemical transformations can offer high selectivity and reduce the need for protecting groups and harsh reagents.

The table below compares potential synthetic strategies.

Synthetic MethodAdvantagesLimitations
Traditional Reductive Amination Well-established, reliableMay require multiple steps, moderate yields
Pd-Catalyzed Annulation nih.govHighly modular, good functional group toleranceRequires specialized catalysts, may be costly
Direct Hydrogenation of Pyridines nih.govPotentially high diastereoselectivityOften requires high pressure, reducing operational simplicity

Developing novel synthetic pathways will not only facilitate current research but also make the large-scale production of a potential drug candidate more feasible.

Role in the Development of Chemical Probes for Biological Systems

Beyond direct therapeutic applications, this compound and its derivatives can serve as valuable chemical probes or pharmacological tools to study biological systems. evitachem.com A chemical probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to investigate the target's function in cells or in vivo.

The properties of the this compound scaffold make it suitable for this purpose. For example, the fluorine atom can be replaced with a radioactive isotope like Fluorine-18 to create a radiotracer for Positron Emission Tomography (PET) imaging. Indeed, related 3-fluoropiperidine (B1141850) structures have been explored as radiotracers for visualizing specific receptors in the brain, such as the NR2B NMDA receptor. nih.gov

Potential applications as chemical probes include:

Target Validation: Using a selective probe to inhibit or activate a target protein can help confirm its role in a disease process.

Imaging Agents: Labeled derivatives can be used to visualize the distribution and density of a target protein in living organisms.

Affinity-Based Probes: Attaching a reactive group to the scaffold can allow for the covalent labeling and subsequent identification of the target protein from complex biological samples.

By developing a suite of chemical probes based on this scaffold, the scientific community can gain deeper insights into complex biological pathways, which can, in turn, identify and validate new targets for future drug discovery.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for preparing N-(4-fluorophenyl)piperidin-4-amine, and how can reaction conditions influence yield and purity? A: A common method involves coupling 4-fluorophenylamine with piperidin-4-amine derivatives under weak alkaline conditions. For example, substituting 2-halo-5-chloro-nitrobenzene with 4-fluoroaniline in a coupling reaction with piperidin-4-amine can yield the target compound. Reaction parameters like solvent choice (e.g., ethanol vs. acetonitrile), base strength (e.g., NaH vs. K₂CO₃), and temperature significantly impact yield and by-product formation. Purification via column chromatography or recrystallization is critical to achieve >95% purity . Characterization typically employs ¹H/¹³C NMR for structural confirmation and LC-MS for mass validation .

Advanced Structural Elucidation

Q: How can crystallographic tools like SHELXL or SIR97 resolve ambiguities in the molecular geometry of This compound? A: Single-crystal X-ray diffraction (SC-XRD) using SHELXL enables precise determination of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the fluorophenyl group’s orientation relative to the piperidine ring can be mapped to assess steric effects. SIR97 integrates direct methods for phase determination and refinement, particularly useful for resolving disordered regions in the crystal lattice. Computational tools like DFT can complement experimental data to validate electronic distributions .

Reactivity and Functionalization

Q: What strategies are effective for functionalizing the piperidine ring or fluorophenyl group in This compound to enhance bioactivity? A:

  • Piperidine modification: Alkylation at the piperidine nitrogen (e.g., introducing ethyl or benzyl groups) can modulate lipophilicity.
  • Fluorophenyl derivatization: Electrophilic substitution (e.g., nitration or halogenation) at the para-position of the fluorophenyl group can alter electronic properties.
  • Cross-coupling reactions: Suzuki-Miyaura coupling with boronic acids enables aryl group diversification.
    Reaction optimization (e.g., Pd catalysts, solvent polarity) is critical to avoid side products like N-oxide formation during oxidation .

Biological Activity and Mechanism

Q: How does the fluorophenyl moiety in This compound influence its interaction with biological targets, such as enzymes or receptors? A: The 4-fluorophenyl group enhances metabolic stability and binding affinity via hydrophobic interactions and fluorine’s electron-withdrawing effects. For example, in kinase inhibition studies, the fluorine atom can form halogen bonds with backbone carbonyls. Assays like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (Kd), while molecular docking predicts binding poses in silico .

Data Contradictions and Reproducibility

Q: How can researchers address inconsistencies in reported synthetic yields or biological activity data for This compound derivatives? A: Contradictions often arise from:

  • Impurity profiles: Trace solvents or unreacted intermediates (e.g., residual piperidin-4-amine) can skew bioassays. Use HPLC-PDA for purity validation.
  • Stereochemical variations: Racemization during synthesis may alter activity. Chiral chromatography or circular dichroism (CD) can resolve enantiomers.
  • Assay conditions: Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH impact IC50 values. Standardize protocols using reference compounds .

Computational Modeling

Q: What computational approaches are suitable for predicting the pharmacokinetic properties of This compound derivatives? A:

  • ADMET prediction: Tools like SwissADME estimate logP, solubility, and CYP450 inhibition.
  • Molecular dynamics (MD): Simulations (e.g., GROMACS ) model membrane permeability or protein-ligand stability over time.
  • QSAR models: Correlate structural descriptors (e.g., Hammett constants for fluorine) with bioactivity to prioritize analogs .

Advanced Analytical Challenges

Q: How can researchers differentiate between regioisomers or tautomers of This compound during structural analysis? A:

  • 2D NMR (HSQC, HMBC): Resolves connectivity ambiguities, such as distinguishing N-alkylation vs. C-substitution.
  • High-resolution mass spectrometry (HR-MS): Confirms molecular formula (e.g., C11H14FN2 vs. C11H13FN2O).
  • X-ray powder diffraction (XRPD): Identifies polymorphic forms affecting solubility .

Environmental and Safety Considerations

Q: What safety protocols are recommended for handling This compound due to potential toxicity? A:

  • PPE: Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure.
  • Waste disposal: Neutralize reaction mixtures with dilute HCl before incineration.
  • Acute toxicity screening: Perform AMES tests for mutagenicity and MTT assays for cell viability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.